3-Isobutyl-2-methoxypyridine

Flavor Chemistry Sensory Science Structure-Activity Relationship

3-Isobutyl-2-methoxypyridine (CAS: 35243-42-6), also referred to as 2-methoxy-3-isobutylpyridine, is a heterocyclic aromatic compound belonging to the methoxypyridine class. It is characterized by a pyridine ring substituted with a methoxy group at the 2-position and an isobutyl group at the 3-position.

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
Cat. No. B13031240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isobutyl-2-methoxypyridine
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESCC(C)CC1=C(N=CC=C1)OC
InChIInChI=1S/C10H15NO/c1-8(2)7-9-5-4-6-11-10(9)12-3/h4-6,8H,7H2,1-3H3
InChIKeyHNVMIIUGOBSRAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Isobutyl-2-methoxypyridine: CAS 35243-42-6 Baseline Identification and Analytical Reference for Flavor and Fragrance Research


3-Isobutyl-2-methoxypyridine (CAS: 35243-42-6), also referred to as 2-methoxy-3-isobutylpyridine, is a heterocyclic aromatic compound belonging to the methoxypyridine class. It is characterized by a pyridine ring substituted with a methoxy group at the 2-position and an isobutyl group at the 3-position [1]. This compound is recognized as a synthetic, nature-identical flavoring agent and is listed by the Flavor and Extract Manufacturers Association (FEMA) as FEMA 3696 [2]. Its primary application lies in the food and beverage industry, where it is used to modify flavor and aroma profiles, imparting notes described as similar to coconut or mushroom [2].

Product identity Nature-identical flavoring agent, FEMA 3696
Analytical role Reference standard for GC-MS method development
Sensory context Reported coconut / mushroom aroma note

Why 3-Isobutyl-2-methoxypyridine Cannot Be Interchanged with 2-Isobutyl-3-methoxypyrazine or Positional Isomers in Sensory Applications


Generic substitution within the methoxypyrazine or methoxypyridine class is precluded due to profound differences in olfactory potency arising from the heterocyclic core structure and substitution pattern. A direct comparative study by Seifert et al. (1970) demonstrated that replacing the pyrazine ring of the highly potent 2-isobutyl-3-methoxypyrazine (bell pepper aroma) with a pyridine ring results in a dramatic decrease in odor potency by a very large factor [1]. This finding underscores that even a single-atom change in the heterocyclic core (N for C) or a shift in substitution position fundamentally alters the compound's sensory activity, making it unsuitable as a direct substitute in flavor formulations. Therefore, scientific selection requires a precise, data-driven approach based on specific quantitative evidence rather than class-level assumptions.

Target compound
3-Isobutyl-2-methoxypyridine (pyridine core)
Pyrazine analog
Pyridine core drastically lowers odor potency compared to pyrazine analog
Target compound
3-Isobutyl-2-methoxypyridine (FEMA 3696)
Positional isomer
2-Isobutyl-3-methoxypyridine lacks established FEMA GRAS documentation
Target compound
Reported coconut / mushroom aroma
Pyrazine analog
Aroma quality diverges to green / bell pepper, not a direct sensory substitute

3-Isobutyl-2-methoxypyridine: Head-to-Head Comparative Odor Threshold Data Against the Industry Standard 2-Isobutyl-3-methoxypyrazine


Direct Head-to-Head Comparison of Odor Thresholds: Pyridine vs. Pyrazine Core

This compound exhibits a significantly higher odor detection threshold compared to its pyrazine analog, 2-isobutyl-3-methoxypyrazine (IBMP). The key differentiation lies in the replacement of the pyrazine ring with a pyridine ring, which drastically reduces odor potency [1].

Odor threshold comparison
Head-to-head
Target 11,000 ng/L (water)
Pyrazine analog 2 ng/L (water)
5,500× higher threshold supports mild flavor impact selection
Standardized olfactometric procedure
Flavor Chemistry Sensory Science Structure-Activity Relationship

Regulatory and Procurement Differentiation: FEMA GRAS Status and Usage Levels

3-Isobutyl-2-methoxypyridine holds a specific FEMA GRAS designation (FEMA 3696), which provides a clear framework for its permissible use levels in food applications. This regulatory standing is not automatically applicable to its close structural analogs, such as 2-isobutyl-3-methoxypyridine (CAS 52517-51-8) or the pyrazine counterpart [1].

FEMA GRAS status
Class-level
FEMA 3696, PADI 0.028 mg, annual volume 11.67 lb
Regulatory pathway for commercial flavor procurement
Positional isomer lacks equivalent listing
Food Regulatory Affairs Flavor Manufacturing Procurement Compliance

Character Differentiation from the Pyrazine Analog: Aroma Profile Shift

Beyond the large difference in potency, the substitution of the pyrazine ring with a pyridine ring in 3-isobutyl-2-methoxypyridine also leads to a distinct change in odor character compared to the intensely green, bell pepper aroma of 2-isobutyl-3-methoxypyrazine [1].

Aroma profile shift
Head-to-head
Target Coconut / mushroom
Pyrazine analog Green / bell pepper
Qualitative sensory differentiation for non-green notes
Descriptive sensory evaluation
Flavor Chemistry Sensory Analysis Aroma Characterization

Recommended Procurement and Application Scenarios for 3-Isobutyl-2-methoxypyridine Based on Evidence


Savory Flavor Formulations Requiring a Mild, Non-Pyrazine Green Note

Due to its dramatically lower odor potency (5,500x higher threshold) compared to 2-isobutyl-3-methoxypyrazine [1], 3-isobutyl-2-methoxypyridine is the preferred choice for creating subtle, nuanced savory profiles where an intense bell pepper or grassy note would be overpowering. It is particularly suited for applications like roasted meats, poultry fats, and mushroom-based flavors, where it has been reported as a natural constituent [2].

Coconut and Mushroom Aroma Development for Confections and Baked Goods

With its documented aroma profile described as 'coconut' or 'mushroom' [1] and a FEMA PADI of 0.028 mg [2], this compound is directly applicable for developing and enhancing these specific flavor notes in confectionery, baked goods, and dairy products. Its distinct character provides a valuable alternative to the 'green/bell pepper' profile of its pyrazine analog [2].

Analytical Method Development and Quality Control for Flavor Authenticity

As a FEMA-listed, nature-identical flavoring agent (FEMA 3696) with a known CAS number (35243-42-6) and spectral data available [3], 3-isobutyl-2-methoxypyridine serves as a reliable reference standard for analytical chemistry. It is essential for developing and validating GC-MS methods aimed at quantifying this compound in complex food matrices, verifying label claims, or investigating the authenticity of natural flavor extracts where it has been reported to occur naturally [2].

Structure-Activity Relationship (SAR) Studies on Olfactory Receptors

The compound's well-characterized and quantified reduction in odor potency compared to its pyrazine counterpart [2] makes it an ideal molecular probe in SAR studies. Researchers investigating olfactory receptor binding can use this pair of compounds to probe the structural requirements for high-affinity binding, specifically the contribution of the second nitrogen atom in the pyrazine ring to the intense green aroma perception.

Application
Selection Property
Validation Focus
Savory flavor research
Reported higher odor detection threshold
Sensory panel threshold verification
Coconut / mushroom aroma studies
Distinct coconut / mushroom aroma character
Aroma descriptor profiling in matrices
GC-MS method development
FEMA GRAS reference standard identity
Quantification accuracy in food matrices
Olfactory receptor SAR
Characterized olfactory potency shift
Structure-binding relationship studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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